

Unveiling Nuclear Structure: Applications of Calcium-49 in Nuclear Physics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Calcium-49**

Cat. No.: **B12654295**

[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and professionals in nuclear physics.

Introduction:

Calcium-49 (⁴⁹Ca), a short-lived radioactive isotope of calcium, has emerged as a crucial probe for investigating the intricacies of nuclear structure. With a half-life of 8.718 minutes, ⁴⁹Ca provides a unique window into the behavior of neutron-rich nuclei, challenging and refining our understanding of nuclear forces and shell evolution.^{[1][2]} This document details the applications of ⁴⁹Ca in nuclear physics, with a focus on its use in determining nuclear charge radii through high-resolution laser spectroscopy. The provided protocols and data are intended to guide researchers in designing and interpreting experiments involving this exotic isotope.

Key Properties of Calcium-49

A summary of the essential nuclear properties of **Calcium-49** is presented in Table 1. This data is fundamental for experimental design and theoretical modeling.

Property	Value	Unit
Half-life (T _{1/2})	8.718(6)	min
Decay Mode	β^-	
Daughter Nuclide	⁴⁹ Sc	
Mass Excess	-41.33702	MeV
Spin and Parity (Jπ)	3/2-	
Magnetic Dipole Moment (μ)	-1.3799(8)	μ N
Change in Mean-Square Charge Radius ($\delta(r^2)$) _{48,49}	0.097(4)	fm ²

Table 1: Nuclear Properties of **Calcium-49**.[\[1\]](#)[\[3\]](#)

Applications in Nuclear Physics

The primary application of ⁴⁹Ca in nuclear physics lies in the study of nuclear charge radii and the evolution of nuclear shells far from stability. The calcium isotopic chain is of particular interest due to the presence of two stable doubly-magic nuclei (⁴⁰Ca and ⁴⁸Ca), making it an ideal testing ground for nuclear models.[\[3\]](#)[\[4\]](#)

Experiments with ⁴⁹Ca have been pivotal in demonstrating the unexpectedly large increase in charge radii for neutron-rich calcium isotopes beyond the N=28 shell closure.[\[3\]](#) This finding challenges the predicted doubly-magic nature of ⁵²Ca and highlights the complex interplay of nuclear forces in exotic nuclei.

Experimental Protocol: Collinear Laser Spectroscopy of Calcium-49

The determination of the nuclear charge radius of ⁴⁹Ca is achieved through high-resolution collinear laser spectroscopy. The following protocol outlines the key steps involved in such an experiment, based on the setup at the ISOLDE facility at CERN.[\[3\]](#)[\[4\]](#)

1. Production of Calcium-49:

- Target: A thick uranium carbide (UC_x) target is bombarded with high-energy protons (e.g., 1.4 GeV).[3]
- Reaction: Spallation and fragmentation reactions induced by the protons produce a wide range of nuclides, including ⁴⁹Ca.
- Yields: Production yields for exotic isotopes like ⁴⁹Ca are typically low, on the order of a few hundred ions per second.[3]

2. Ionization and Mass Separation:

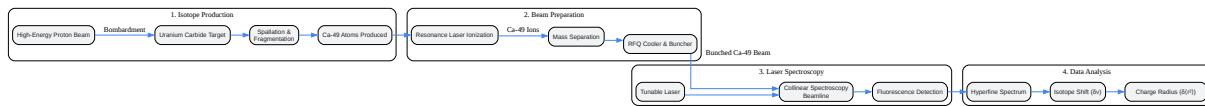
- Selective Ionization: The produced calcium isotopes are selectively ionized using a three-step resonance ionization laser ion source (RILIS). This process ensures a pure beam of calcium ions.[3]
- Mass Separation: The ionized isotopes are extracted and passed through a high-resolution mass separator to select a beam of ⁴⁹Ca⁺ ions.

3. Beam Cooling and Bunching:

- Gas-filled RFQ: The mass-separated ⁴⁹Ca⁺ beam is injected into a gas-filled radiofrequency quadrupole (RFQ) cooler and buncher.
- Cooling: Collisions with an inert buffer gas (e.g., helium) reduce the energy spread and emittance of the ion beam.[5]
- Bunching: The RFQ accumulates the ions and ejects them as short, well-defined bunches, which is crucial for reducing background noise in subsequent measurements.[3]

4. Collinear Laser Spectroscopy:

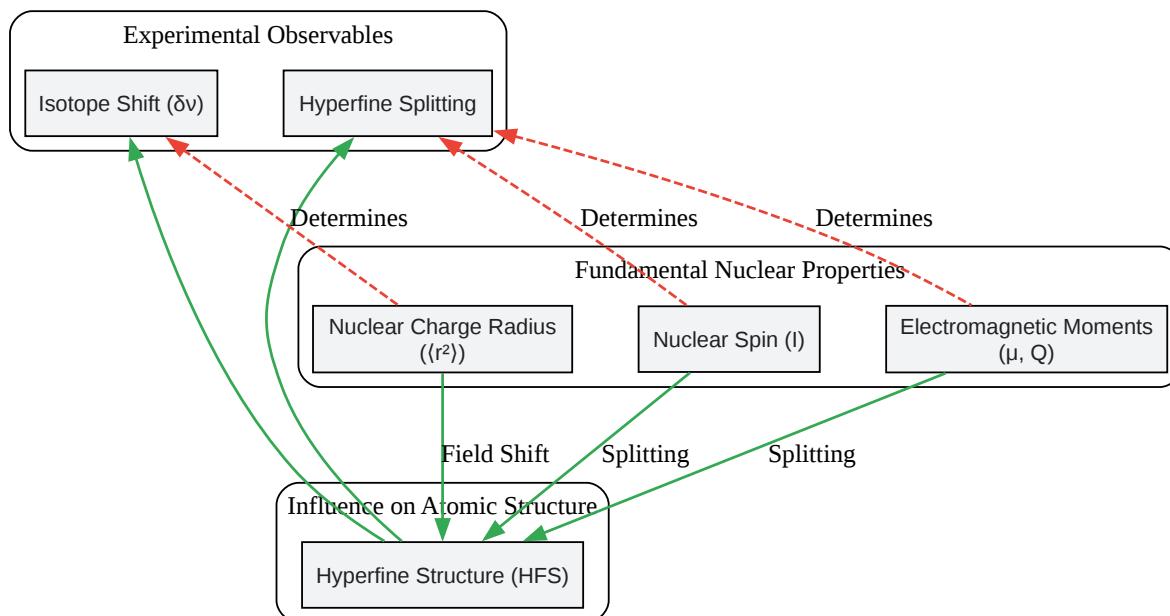
- Beamlime: The bunched ⁴⁹Ca⁺ ions are accelerated to a specific energy (e.g., 30-60 keV) and guided into the collinear laser spectroscopy beamline (e.g., COLLAPS at ISOLDE).[3]
- Laser Overlap: The ion beam is overlapped in a collinear or anti-collinear geometry with a continuous-wave laser beam.


- Atomic Transition: The laser frequency is scanned across the $4s\ 2S1/2 \rightarrow 4p\ 2P3/2$ atomic transition in the Ca^+ ion (wavelength $\sim 393\ \text{nm}$).[\[3\]](#)[\[4\]](#)
- Doppler Tuning: The precise resonance frequency is Doppler-tuned by applying a variable voltage to the interaction region.

5. Detection and Data Analysis:

- Fluorescence Detection: The resonant fluorescence photons emitted by the excited ions are detected by photomultiplier tubes (PMTs) positioned around the beamline.
- Hyperfine Spectrum: The recorded fluorescence signal as a function of the scanning voltage yields the hyperfine spectrum of the atomic transition.
- Isotope Shift: The centroid of the ^{49}Ca hyperfine spectrum is compared to that of a reference isotope (e.g., ^{40}Ca or ^{48}Ca) to determine the isotope shift ($\delta\nu$).
- Charge Radius Calculation: The change in the mean-square charge radius ($\delta\langle r^2 \rangle$) is extracted from the measured isotope shift using known atomic field and mass shift factors.

Visualizations


Experimental Workflow for Collinear Laser Spectroscopy of ^{49}Ca :

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the charge radius of ^{49}Ca .

Logical Relationship between Nuclear Properties and Experimental Observables:

[Click to download full resolution via product page](#)

Caption: Relationship between nuclear properties and laser spectroscopy observables.

Conclusion

Calcium-49 is a powerful tool for nuclear structure research, enabling precise measurements of fundamental nuclear properties in neutron-rich regions of the nuclear chart. The experimental techniques, particularly collinear laser spectroscopy, provide high-precision data that is essential for constraining and advancing nuclear theories. The continued study of ^{49}Ca and other exotic calcium isotopes will undoubtedly lead to a deeper understanding of the nuclear landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. d.lib.msu.edu [d.lib.msu.edu]
- 2. Calcium-49 - isotopic data and properties [chemlin.org]
- 3. arxiv.org [arxiv.org]
- 4. osti.gov [osti.gov]
- 5. osti.gov [osti.gov]
- To cite this document: BenchChem. [Unveiling Nuclear Structure: Applications of Calcium-49 in Nuclear Physics]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12654295#applications-of-calcium-49-in-nuclear-physics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com